molecular formula C12H9ClN2O3 B6386017 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261934-90-0

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386017
CAS RN: 1261934-90-0
M. Wt: 264.66 g/mol
InChI Key: HSBLFTOWWHIMOE-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine (5-CMPC-2-HP) is a small molecule that has been extensively studied for its potential use in a variety of scientific and medical applications. This small molecule is of interest due to its ability to interact with a variety of biological molecules, including proteins, enzymes, and nucleic acids. 5-CMPC-2-HP has been found to be a potent inhibitor of protein-tyrosine kinase activity, and it has been used in a variety of studies to assess the effects of protein-tyrosine kinase inhibition in cells and tissues. In addition, 5-CMPC-2-HP has been used in a variety of other scientific and medical applications, including drug target discovery, drug development, and cancer research.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including drug target discovery, drug development, and cancer research. In drug target discovery, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to identify potential drug targets, such as tyrosine kinases, which are involved in a variety of cellular processes and diseases. In drug development, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to assess the effects of tyrosine kinase inhibition on cell growth and survival. In cancer research, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been used to assess the effects of tyrosine kinase inhibition on tumor growth and metastasis.

Mechanism of Action

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is a potent inhibitor of protein-tyrosine kinase activity. It binds to the active site of the protein-tyrosine kinase, which prevents the enzyme from catalyzing the phosphorylation of tyrosine residues on its target proteins. This inhibition of protein-tyrosine kinase activity results in the inhibition of a variety of cellular processes, such as cell growth, survival, and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% depend on the concentration of the molecule and the target protein. At low concentrations, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the growth and survival of a variety of cell types, including cancer cells. At higher concentrations, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit cell migration and metastasis. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the formation of new blood vessels, which can impair the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments has several advantages. First, it is a relatively small molecule, which makes it easier to synthesize and manipulate. Second, it is a potent inhibitor of protein-tyrosine kinase activity, which allows researchers to study the effects of tyrosine kinase inhibition on cells and tissues. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to be effective at inhibiting cell growth and survival, as well as cell migration and metastasis.
However, there are also some limitations to the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% in laboratory experiments. First, it is a relatively expensive molecule, which can limit its use in large-scale experiments. Second, it is a potent inhibitor of protein-tyrosine kinase activity, which can lead to unintended consequences in some cases. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% has been found to be toxic to some cell types, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% are numerous. For example, further research could be conducted to explore the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% on other protein-tyrosine kinases, such as the epidermal growth factor receptor (EGFR). In addition, further research could be conducted to explore the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% as a potential therapeutic agent for a variety of diseases, such as cancer and diabetes. Finally, further research could be conducted to explore the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% as a tool for drug target discovery and drug development.

Synthesis Methods

5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% can be synthesized in a variety of ways, but the most commonly used method is the reaction of 3-chloro-4-methoxycarbonylphenylacetonitrile with 2-hydroxy-5-methylpyrimidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an aqueous solution, and the resulting 5-(3-Chloro-4-methoxycarbonylphenyl)-2-hydroxypyrimidine, 95% is isolated by conventional methods, such as column chromatography or crystallization.

properties

IUPAC Name

methyl 2-chloro-4-(2-oxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-18-11(16)9-3-2-7(4-10(9)13)8-5-14-12(17)15-6-8/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBLFTOWWHIMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686875
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261934-90-0
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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